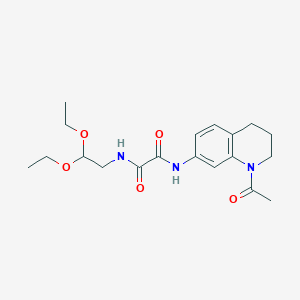

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. QNZ is a synthetic compound that was first synthesized in 2009 and has since been studied extensively for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

Chemosensors for Metal Ions

A significant application of quinoline derivatives is in the development of chemosensors for detecting metal ions. For example, Li et al. (2014) synthesized a fluorescent sensor with a quinoline group, demonstrating excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solution. This sensor could distinguish Zn(2+) from Cd(2+) based on different binding modes and structural arrangements, contributing to its potential in environmental and biological monitoring (Li et al., 2014).

Antimicrobial and Antitubercular Activities

Quinoline derivatives also show promise in antimicrobial and antitubercular applications. Kumar et al. (2014) investigated novel carboxamide derivatives of 2-quinolones for their antimicrobial activity, finding that most compounds exhibited significant antibacterial, antifungal, and antitubercular activities. This research highlights the potential of quinoline derivatives in developing new antimicrobial agents (Kumar et al., 2014).

Molecular and Structural Analysis

Research into the molecular and structural aspects of quinoline derivatives can lead to novel applications in drug design and development. For instance, Shishkina et al. (2018) found two polymorphic modifications of a quinoline derivative, revealing differences in crystal packing and potential implications for its diuretic properties and use in hypertension treatment (Shishkina et al., 2018).

Selective Chemosensors for Living Cells

Park et al. (2015) developed a highly selective "off-on fluorescence type" chemosensor for Zn2+ using a quinoline as the fluorophore. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution and could detect Zn2+ in living cells and water samples, highlighting its potential for practical applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of quinoline derivatives opens up avenues for creating novel compounds with potential applications across various domains. Aleksandrov et al. (2020) described the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, demonstrating the potential for developing new molecules with tailored properties for specific applications (Aleksandrov et al., 2020).

properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-4-26-17(27-5-2)12-20-18(24)19(25)21-15-9-8-14-7-6-10-22(13(3)23)16(14)11-15/h8-9,11,17H,4-7,10,12H2,1-3H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYAQOADCWXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)